DP-b99

概要

説明

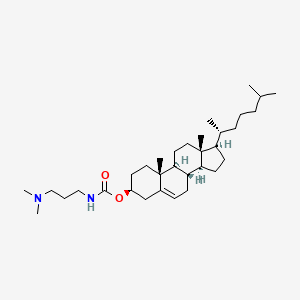

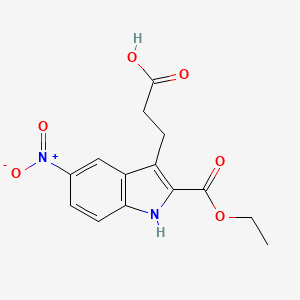

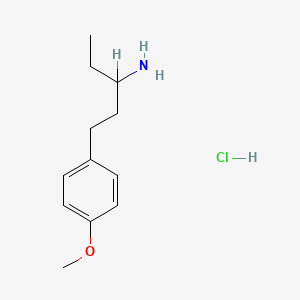

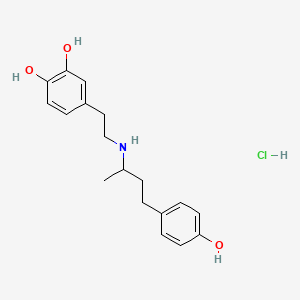

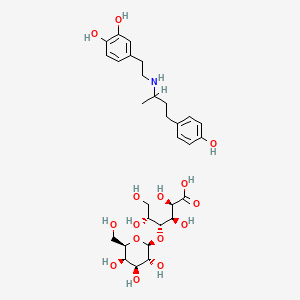

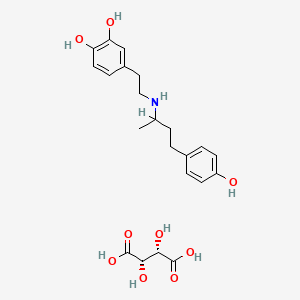

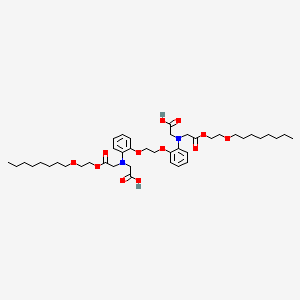

DP-b99 is a lipophilic, cell-permeable derivative of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid. It is a membrane-activated chelator of zinc and calcium ions, recently proposed as a therapeutic agent. This compound has shown promise in the treatment of acute stroke patients and other neurological conditions .

科学的研究の応用

DP-b99は、次のような幅広い科学研究用途を持っています。

作用機序

DP-b99は、細胞膜内の金属イオン、特に亜鉛とカルシウムの分布を選択的に調節することによって、その効果を発揮します。この調節は、金属イオンの恒常性を維持し、興奮毒性と細胞損傷を防ぐのに役立ちます。 This compoundの神経保護特性は、マトリックスメタロプロテアーゼ活性を阻害し、炎症を軽減し、神経細胞死を防ぐ能力に起因しています .

類似の化合物:

1,2-ビス(2-アミノフェノキシ)エタン-N,N,N',N'-テトラ酢酸: this compoundの母体化合物であり、金属イオンキレート化特性で知られています.

エチレンジアミン四酢酸: さまざまな用途で使用される別のよく知られたキレート剤ですが、this compoundと比較して選択性と透過性が低くなっています.

This compoundの独自性: this compoundは、親油性と細胞透過性によって際立っており、これにより、細胞膜内の金属イオンを選択的に標的とすることができます。 この独自の特性により、特に神経保護と神経疾患の治療における治療の可能性が高まります .

生化学分析

Biochemical Properties

DP-b99 plays a crucial role in biochemical reactions by chelating zinc and calcium ions, which are essential cofactors for many enzymes and proteins. The compound interacts with matrix metalloproteinases (MMPs), particularly MMP-9, which are zinc-dependent extracellular proteases involved in synaptic plasticity, learning, and memory . By chelating zinc ions, this compound inhibits the activity of MMP-9, thereby modulating neuronal plasticity and potentially providing neuroprotection in pathological conditions such as stroke and neurodegeneration .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound delays the onset and severity of PTZ-induced seizures and displays neuroprotective effects against kainate excitotoxicity . The compound’s ability to chelate zinc and calcium ions affects cell signaling pathways that rely on these ions, thereby influencing gene expression and cellular metabolism. This compound’s modulation of MMP-9 activity also impacts the morphological reorganization of dendritic spines, which is crucial for synaptic plasticity and memory formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the chelation of zinc and calcium ions within cell membranes. This chelation process affects the function of proteins that require these ions for activation, such as MMP-9 . By binding to zinc ions, this compound inhibits the enzymatic activity of MMP-9, reducing its ability to degrade extracellular matrix components and modulate synaptic plasticity . Additionally, this compound’s interaction with calcium ions may influence calcium-dependent signaling pathways, further contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound can maintain its neuroprotective effects over extended periods, as evidenced by its ability to delay PTZ-induced seizures and protect against kainate excitotoxicity in hippocampal organotypic slices

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ischemic stroke, a 4-day course of intravenous this compound at 1 mg/kg per day showed a significantly improved 90-day recovery rate compared to placebo . The primary endpoint of change in NIHSS score from baseline to 90 days was not met, indicating that the dosage and timing of administration are critical factors in achieving optimal therapeutic outcomes . High doses of this compound may also pose a risk of toxicity or adverse effects, necessitating careful dosage optimization in future studies.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate metal ion homeostasis. The compound’s chelation of zinc and calcium ions affects the activity of enzymes and proteins that rely on these ions for their function By modulating metal ion concentrations, this compound can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to integrate into cell membranes, where it can chelate zinc and calcium ions in the vicinity of membrane-bound proteins . This localization is crucial for this compound’s ability to modulate metal ion homeostasis and exert its neuroprotective effects. The distribution of this compound within tissues may also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within cell membranes, where it interacts with membrane-bound proteins and chelates zinc and calcium ions . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The compound’s activity and function are closely tied to its subcellular localization, as its interactions with metal ions and proteins are dependent on its proximity to cell membranes.

準備方法

合成ルートと反応条件: DP-b99は、1,2-ビス(2-アミノフェノキシ)エタン-N,N,N',N'-テトラ酢酸の修飾を含む一連の化学反応によって合成されます。 温度、pH、溶媒などの特定の反応条件は、高収率と高純度を達成するために最適化されます .

工業的生産方法: this compoundの工業的生産には、実験室規模の合成プロセスを拡大することが含まれます。 これには、大規模反応器の使用、反応条件の精密な制御、および最終製品が製薬基準を満たすことを保証するための結晶化やクロマトグラフィーなどの精製技術が含まれます .

化学反応の分析

反応の種類: DP-b99は、次のようないくつかの種類の化学反応を起こします。

キレート化: this compoundは、亜鉛やカルシウムイオンなどの金属イオンと安定な錯体を形成し、これが治療作用の中心となります.

酸化と還元: これらの反応は特定の条件下で起こり、this compoundの安定性と活性を影響を与える可能性があります.

一般的な試薬と条件:

キレート化: 通常、適切な溶媒中の亜鉛やカルシウムなどの金属イオンの存在が必要です。

生成される主な生成物: this compound反応の主要な生成物は、金属イオンとのキレート化された錯体であり、神経保護特性に不可欠です .

類似化合物との比較

1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid: The parent compound of DP-b99, known for its metal ion chelating properties.

Ethylenediaminetetraacetic acid: Another well-known chelator used in various applications, but less selective and permeable compared to this compound.

Uniqueness of this compound: this compound stands out due to its lipophilic nature and cell permeability, which allows it to selectively target metal ions within cell membranes. This unique property enhances its therapeutic potential, particularly in neuroprotection and the treatment of neurological conditions .

特性

IUPAC Name |

2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBVHPWUIHWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187908 | |

| Record name | DP-b 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

DP-b99 is a discovery product, rationally designed using D-Pharm’s proprietary technology, Membrane Active Chelators (MAC). Considerable evidence suggests that redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke. In the first hours post-stroke ion disturbances cause excitatory cell damage and in the days and weeks following they contribute to edema, inflammation and cell death. DP-b99 is a novel approach to neuroprotection based on selective modulation of calcium, zinc, copper and iron homeostasis in the vicinity of cell membranes. | |

| Record name | DP-b99 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

222315-88-0 | |

| Record name | DP-b99 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DP-b 99 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DP-B99 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)